molecular formula C10H14N2O2 B1213854 N-4-Nitrobenzyl-N-n-propylamine CAS No. 62869-74-3

N-4-Nitrobenzyl-N-n-propylamine

Cat. No.: B1213854
CAS No.: 62869-74-3
M. Wt: 194.23 g/mol
InChI Key: DYKOXJZUSIQXJS-UHFFFAOYSA-N
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Description

N-4-Nitrobenzyl-N-n-propylamine is a specialized organic compound primarily utilized in analytical chemistry for the detection of isocyanates, such as toluene diisocyanate (TDI) and hexamethylene diisocyanate (HDI), in workplace atmospheres . Structurally, it consists of a nitro-substituted benzyl group (4-nitrobenzyl) linked to an n-propylamine moiety. This compound acts as a derivatizing agent, reacting with isocyanates to form stable urea derivatives, which are then quantified via colorimetric or chromatographic methods .

Key applications include:

  • Air Quality Monitoring: Detection of HDI and TDI aerosols in occupational settings, with a reported detection range of 0.08–34.0 mg/m³ (0.01–5 ppm) for TDI isomers .
  • Methodology: Adsorption onto glass powder coated with this compound, followed by elution with acidified acetonitrile and thin-layer chromatography (TLC) separation .

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-11-8-9-3-5-10(6-4-9)12(13)14/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKOXJZUSIQXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978601
Record name N-[(4-Nitrophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62869-74-3
Record name N-4-Nitrobenzyl-N-n-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062869743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4-Nitrophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

N-Nitrosodi-n-propylamine

  • Structure: Contains two n-propyl groups and a nitroso (N–NO) functional group (C₆H₁₄N₂O) .
  • Hazard Profile: Nitrosamines like N-nitrosodi-n-propylamine are potent carcinogens, whereas N-4-nitrobenzyl-N-n-propylamine’s toxicity remains understudied but is handled with standard precautions (e.g., avoiding inhalation) .

Para-Dimethylaminobenzaldehyde

  • Function : A derivatizing agent for amines, forming colored Schiff bases.

Analytical Performance Comparison

Compound Target Analyte Method Detection Range Interference Risks Reference
This compound TDI, HDI aerosols TLC + Colorimetry 0.08–34.0 mg/m³ Other isocyanates/amines Keller et al., 1974
Para-Dimethylaminobenzaldehyde Amines Colorimetric reaction Not specified All primary amines Lesiak & Orlikowska, 1971
Cerium Sulfate Urea derivatives Spectrophotometry Not specified Non-specific to isocyanates Kozlowski et al., 1976

Key Findings :

  • Sensitivity : this compound-based methods achieve lower detection limits (0.08 mg/m³) compared to potentiometric titration (~1.3% error) .
  • Specificity: TLC separation minimizes interference from non-target amines, unlike colorimetric methods without chromatographic steps .

Preparation Methods

Reductive Amination of 4-Nitrobenzaldehyde

Reductive amination offers a straightforward route to N-4-nitrobenzyl-N-n-propylamine by coupling 4-nitrobenzaldehyde with n-propylamine, followed by reduction of the intermediate imine. The procedure, adapted from a published protocol, involves the following steps:

  • Reaction Setup : 4-Nitrobenzaldehyde (1 equiv) is dissolved in anhydrous ethanol under nitrogen.

  • Amine Addition : n-Propylamine (1.1 equiv) is introduced, initiating imine formation via nucleophilic attack.

  • Reduction : Sodium borohydride (2 equiv) is added at 0°C to reduce the imine to the secondary amine.

The reaction achieves a 93% yield, with the product isolated as a yellow oil. Key parameters include strict anhydrous conditions to prevent aldehyde oxidation and controlled temperature to minimize side reactions. LC-MS analysis confirms the molecular ion peak at m/z 195 [M+H]⁺, while ¹H NMR (500 MHz, DMSO-d₆) displays characteristic aromatic protons at δ 8.20–8.15 ppm and methylene signals at δ 3.82 ppm.

Alkylation of 4-Nitrobenzyl Bromide

An alternative method employs 4-nitrobenzyl bromide as the electrophilic partner, reacting with n-propylamine in a nucleophilic substitution mechanism:

  • Base-Mediated Reaction : Potassium carbonate (2 equiv) deprotonates n-propylamine, enhancing its nucleophilicity.

  • Solvent Selection : Acetonitrile facilitates polar aprotic conditions, optimizing reaction kinetics.

  • Workup : Filtration and solvent evaporation yield the crude product, purified via chromatography.

This method achieves a 95% yield, outperforming reductive amination in efficiency. The ¹H NMR spectrum (500 MHz, DMSO-d₆) corroborates the structure, with n-propyl methyl protons resonating at δ 0.87 ppm.

Comparative Analysis of Synthesis Methods

Parameter Reductive Amination Alkylation
Starting Material 4-Nitrobenzaldehyde4-Nitrobenzyl Bromide
Reagent NaBH₄K₂CO₃
Solvent EthanolAcetonitrile
Yield 93%95%
Reaction Time 16 hours8 hours
Purity (HPLC) ≥95%≥95%

The alkylation route offers higher yields and shorter reaction times, attributed to the superior leaving group ability of bromide versus the aldehyde’s electrophilicity. However, reductive amination avoids handling hazardous alkyl halides, favoring laboratory-scale safety.

Optimization and Reaction Mechanisms

Reductive Amination Optimization

  • Temperature Control : Maintaining 0°C during NaBH₄ addition prevents over-reduction of the nitro group.

  • Stoichiometry : Excess n-propylamine (1.1 equiv) ensures complete aldehyde conversion, minimizing unreacted starting material.

Alkylation Side Reactions

  • Competitive Elimination : Trace amounts of 4-nitrobenzyl alcohol may form via hydrolysis, mitigated by anhydrous conditions.

  • Base Selection : K₂CO₃ outperforms NaOH in minimizing byproducts, as confirmed by TLC monitoring.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • LC-MS : Both methods show [M+H]⁺ at m/z 195, with retention times of 1.2–1.3 minutes.

  • ¹H NMR : Distinctive splitting patterns for the n-propyl chain (δ 0.87 ppm, triplet) and benzyl protons (δ 3.80–3.82 ppm) confirm regioselectivity.

Purity Assessment

HPLC analysis under gradient elution (5–100% acetonitrile/formic acid) confirms ≥95% purity for both methods, critical for pharmaceutical applications .

Q & A

Q. What are the standard synthetic routes for preparing N-4-nitrobenzyl-N-n-propylamine, and how can its purity be validated?

Methodological Answer: this compound is typically synthesized via reductive amination or alkylation of nitrobenzyl derivatives with n-propylamine. Characterization requires elemental analysis to confirm stoichiometry and spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, FTIR) to verify functional groups. Mass spectrometry (MS) confirms molecular weight, while UV/VIS spectroscopy ensures absence of conjugated impurities. For purity validation, high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and acetonitrile/water mobile phase is recommended, with detection at 254 nm .

Q. How is this compound utilized in detecting isocyanates like toluene diisocyanate (TDI) in environmental samples?

Methodological Answer: The compound reacts with isocyanates (e.g., TDI isomers) to form stable urea derivatives, enabling quantification via thin-layer chromatography (TLC) or colorimetric assays. For TLC, silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase separate derivatives. Detection limits range from 0.08–34.0 mg/m³, validated using spiked workplace air samples. Cross-validation with gas chromatography (GC) or infrared spectroscopy (IR) ensures specificity .

Advanced Research Questions

Q. How can derivatization conditions (e.g., pH, temperature) be optimized to enhance sensitivity of this compound in detecting MDI (methylene diphenyl diisocyanate)?

Methodological Answer: Derivatization efficiency depends on reaction time (30–60 min), pH (neutral to slightly alkaline), and temperature (25–40°C). A factorial design experiment can identify optimal parameters. Post-derivatization, HPLC with a UV detector (280 nm) quantifies MDI derivatives. Calibration curves (0.08–50 mg/m³) and spike-recovery tests (85–110%) validate precision. Interference from amines or other isocyanates necessitates pre-separation via ion-exchange chromatography .

Q. What methodological approaches resolve contradictions in isocyanate quantification when using this compound-derived assays?

Methodological Answer: Discrepancies between colorimetric and chromatographic results often arise from interfering amines or incomplete derivatization. To resolve this:

  • Perform parallel analyses using GC-MS to confirm specificity.
  • Apply statistical tests (e.g., paired t-tests) to compare datasets.
  • Optimize derivatization protocols (e.g., excess reagent, controlled humidity) to minimize side reactions. Cross-reactivity studies with structurally similar compounds (e.g., aliphatic vs. aromatic isocyanates) are critical for method validation .

Q. How does the stability of this compound-derived urea adducts vary under different storage conditions, and how is this assessed?

Methodological Answer: Stability is tested by storing adducts at 4°C, -20°C, and room temperature, with periodic HPLC analysis over 30 days. Degradation rates are quantified via peak area reduction. For long-term storage, lyophilization and desiccation (silica gel) prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 14 days) predict shelf-life using Arrhenius modeling .

Q. What validation criteria ensure reproducibility of this compound-based methods in complex matrices (e.g., polyurethane degradation products)?

Methodological Answer: Validation includes:

  • Linearity : R² ≥ 0.99 over the working range.
  • Limit of Detection (LOD) : Signal-to-noise ratio ≥ 3.
  • Recovery : 80–120% in spiked samples.
  • Robustness : Variability < 5% under altered pH or mobile phase composition. Matrix effects are minimized via solid-phase extraction (C18 cartridges) before derivatization. Inter-laboratory comparisons using reference materials (e.g., NIST-certified TDI samples) ensure reproducibility .

Data Contradiction & Analysis

Q. How should researchers address conflicting results between colorimetric and chromatographic methods when quantifying isocyanates with this compound?

Methodological Answer: Contradictions often stem from non-specific colorimetric reactions (e.g., amine interference). To resolve:

  • Use orthogonal methods : Combine TLC separation with GC-MS confirmation.
  • Conduct blank controls : Test reagents against amine-rich matrices.
  • Apply multivariate analysis (e.g., PCA) to identify outlier variables. Replicate studies with larger sample sizes (n ≥ 30) reduce Type I/II errors .

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